1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(20)13-2-1-7-18(12-13)24(21,22)15-5-3-14(4-6-15)17-8-10-23-11-9-17/h3-6,13H,1-2,7-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHCKNMELJIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163384 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-79-1 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Morpholinobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as benzenesulfonyl chloride and morpholine under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the aromatic ring, using palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility: The morpholine group in the target compound is expected to enhance aqueous solubility compared to hydrophobic substituents like 4-nitrophenyl (logP ~0.8 for benzodioxinyl analogs ).
Steric and Electronic Influences :
- Bulky substituents (e.g., 3,5-dimethylisoxazole) may hinder binding to sterically sensitive targets .
- The morpholine group’s nitrogen and oxygen atoms could participate in hydrogen bonding, mimicking natural ligands in enzyme active sites.
Safety Profiles :
- Many analogs (e.g., pyrimidin-2-yl derivative) are classified as irritants (Xi), consistent with sulfonamide reactivity .
Biological Activity
1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structure includes a piperidine ring, a morpholine moiety, and a sulfonyl group which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various signaling pathways. The sulfonyl group is known to facilitate hydrogen bonding and ionic interactions, which are crucial for binding to target proteins. Additionally, the morpholine ring can enhance lipophilicity, aiding cellular penetration.
Antiviral Activity
Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in vitro, particularly against coronaviruses. Research suggests that modifications in the piperidine structure can lead to enhanced efficacy against viral proteases, which are critical for viral maturation and replication .
Anticancer Properties
Piperidine derivatives have also been explored for their anticancer potential. The compound’s ability to inhibit specific kinases involved in cell proliferation has been documented. For example, studies on structurally related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may similarly affect tumor growth through modulation of key signaling pathways .
Study 1: Antiviral Efficacy
A study investigated the antiviral potential of similar piperidine derivatives against SARS-CoV-2. The results indicated that certain analogs could inhibit the main protease (Mpro) of the virus, which is essential for processing viral polyproteins. The inhibition was confirmed through enzymatic assays, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Cytotoxicity Against Cancer Cells
In another research effort, derivatives of piperidine were screened for cytotoxic effects on human cancer cell lines. The findings revealed that specific substitutions on the piperidine ring significantly increased potency against breast cancer cells. These results underscore the importance of the sulfonyl and morpholine groups in enhancing biological activity through improved binding affinities to cancer-related targets .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid?
The synthesis typically involves coupling a sulfonyl chloride derivative with a piperidine-carboxylic acid precursor. A general procedure includes:
- Step 1 : React 4-morpholinobenzenesulfonyl chloride with piperidine-3-carboxylic acid derivatives (e.g., esters or protected amines) in anhydrous acetonitrile (CH₃CN) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the sulfonamide bond .
- Step 2 : Hydrolysis of ester intermediates (e.g., tert-butyl esters) using LiOH in tetrahydrofuran (THF)/H₂O to yield the carboxylic acid functionality .
- Key Considerations : Monitor reaction progress via LC-MS and optimize solvent polarity to improve yields.
Q. How should researchers characterize this compound spectroscopically?
Critical characterization methods include:
- ¹H/¹³C NMR : Key signals include the morpholine protons (δ ~3.6–3.8 ppm, multiplet), aromatic sulfonyl protons (δ ~7.5–7.9 ppm), and the piperidine backbone (δ ~1.5–3.0 ppm). Carboxylic acid protons may appear as a broad peak at δ ~12–13 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) functionalities .
- Elemental Analysis : Validate molecular formula (e.g., C₁₆H₂₁N₃O₅S) with ≤0.4% deviation .
Q. What are the documented biological targets or activities of this compound?
While direct data on this compound is limited, structurally related sulfonamide-piperidine derivatives are known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase . For example:
- Analogous compounds with sulfamoylbenzoyl groups show IC₅₀ values in the nanomolar range against carbonic anhydrase isoforms .
- Morpholine-containing sulfonamides may target kinases or GPCRs due to their ability to modulate protein-protein interactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key strategies include:
- Solvent Optimization : Replace CH₃CN with dimethylformamide (DMF) for better solubility of intermediates.
- Catalyst Screening : Test alternative coupling agents (e.g., DCC or HATU) to enhance sulfonamide bond formation .
- Temperature Control : Conduct reactions under reflux (40–60°C) to accelerate kinetics while avoiding decomposition.
- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity products (>95%) .
Q. How should researchers resolve contradictions in biological activity data?
- Purity Verification : Ensure compound purity via HPLC (≥95%) and confirm absence of residual solvents (e.g., acetonitrile) that may interfere with assays .
- Comparative Assays : Test against structurally validated analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides) to isolate structure-activity contributions .
- Target Validation : Use CRISPR/Cas9 knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., carbonic anhydrase) .
Q. What structural modifications enhance potency in SAR studies?
- Morpholine Ring : Replace morpholine with thiomorpholine or piperazine to modulate electron density and binding affinity .
- Sulfonyl Group : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the benzene ring to enhance enzyme inhibition .
- Piperidine Carboxylic Acid : Esterify the acid to improve membrane permeability or conjugate with targeting moieties (e.g., peptides) for tissue-specific delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
